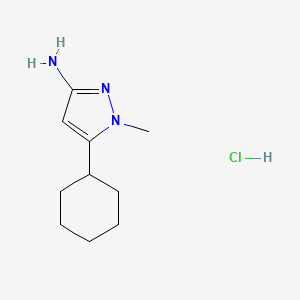

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Beschreibung

Molecular Structure and Properties

The compound 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride (CID 83696183) is a pyrazole derivative with a cyclohexyl substituent at position 5 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₀H₁₇N₃·HCl, with a molecular weight of 215.7 g/mol (free base: C₁₀H₁₇N₃, 179.27 g/mol). Key structural identifiers include:

- SMILES: CN1C(=CC(=N1)N)C2CCCCC2

- InChIKey: DJANOSVSMUXDBY-UHFFFAOYSA-N.

The hydrochloride salt enhances solubility in polar solvents compared to the free base. The cyclohexyl group contributes significant hydrophobicity, influencing its crystallinity and intermolecular interactions, particularly hydrogen bonding patterns (critical for stability and reactivity).

Eigenschaften

Molekularformel |

C10H18ClN3 |

|---|---|

Molekulargewicht |

215.72 g/mol |

IUPAC-Name |

5-cyclohexyl-1-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H17N3.ClH/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8;/h7-8H,2-6H2,1H3,(H2,11,12);1H |

InChI-Schlüssel |

ZWVDNMTZYWCXDN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)N)C2CCCCC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained as a hydrochloride salt by treating the pyrazole with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industry: The compound is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioactivity The cyclohexyl group in the target compound increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability, a trait valuable for central nervous system (CNS) drug candidates. Smaller alkyl groups (e.g., propyl in 5-propyl-1H-pyrazol-3-amine HCl) enhance water solubility, making such derivatives suitable for intravenous formulations. Aromatic substituents (e.g., pyridinyl in 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine) introduce π-π stacking interactions, improving binding affinity to enzymatic targets like kinases.

Hydrogen Bonding and Crystallinity The 3-amine group in all compounds facilitates hydrogen bonding, influencing crystal packing and stability. For example, the target compound’s hydrochloride salt forms stronger ionic interactions than neutral analogs, as observed in SHELX-refined crystal structures. Derivatives with hydroxy groups (e.g., 5-amino-3-hydroxy-1H-pyrazoles) exhibit complex hydrogen-bonding networks, correlating with enhanced thermal stability.

Pyridinyl-substituted analogs show promise in kinase inhibition due to their ability to chelate metal ions in active sites. Hydroxy-pyrazole derivatives demonstrate marked anticancer activity, with IC₅₀ values in the micromolar range against breast cancer cell lines.

Biologische Aktivität

5-Cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is C10H18ClN3, with a molecular weight of approximately 215.72 g/mol. The compound features a pyrazole ring substituted with a cyclohexyl group and a methyl group, which enhances its lipophilicity and biological activity by facilitating membrane permeability and interaction with biological macromolecules .

The biological activity of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the pyrazole ring can modulate enzyme activity by binding to active or allosteric sites . This interaction can lead to inhibition or alteration of signaling pathways, which is crucial for its pharmacological effects.

1. Enzyme Inhibition

Research has indicated that 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride exhibits significant enzyme inhibitory activity. It has been studied for its potential as an inhibitor of various protein kinases, which play critical roles in cell signaling and regulation .

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In animal models, it demonstrated the ability to inhibit the synthesis of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies indicate that 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride possesses antimicrobial properties against various bacterial strains. Its structural features may enhance its efficacy compared to other pyrazole derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-amino-1-methyl-1H-pyrazole | Lacks cyclohexyl group | Simpler structure without bulky substituents |

| 5-cyclohexyl-1H-pyrazol-3-amino | Similar but lacks methyl group | Retains cyclohexyl but less sterically hindered |

| 1-methyl-3-phenyl-1H-pyrazole | Contains phenyl group instead of cyclohexyl | Different aromatic character |

The presence of both cyclohexyl and methyl groups in 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride confers distinct chemical reactivity and biological properties that differentiate it from other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride:

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride was found to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory potential .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of p38 MAP kinase by pyrazole derivatives, where 5-cyclohexyl-1-methyl-1H-pyrazol-3-amino hydrochloride was shown to inhibit kinase activity effectively at low micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.